CTAG -

CTAG

Catalog Number: EVT-243638
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of CTAG compounds can be approached through several methods:

  • Natural Extraction: Many CTAG compounds are isolated from plant sources, where they are naturally occurring. This involves solvent extraction followed by purification techniques such as chromatography.
  • Chemical Synthesis: Laboratory synthesis can also be employed, utilizing starting materials that undergo multi-step reactions. Techniques such as cyclization and functional group transformations are common in synthesizing complex structures typical of CTAG compounds .
  • Biotechnological Methods: Recent advancements include the use of microbial fermentation to produce CTAG compounds, leveraging biosynthetic pathways inherent in certain microorganisms .
Molecular Structure Analysis

CTAG compounds exhibit diverse molecular structures characterized by:

  • Tetracyclic Frameworks: Many CTAG derivatives possess a rigid tetracyclic structure that contributes to their biological activity.
  • Functional Groups: The presence of various functional groups such as hydroxyls, ketones, and esters significantly influences their reactivity and interaction with biological systems.

Data on specific molecular weights, melting points, and spectral characteristics (NMR, IR) can be obtained from databases like PubChem and specialized literature .

Chemical Reactions Analysis

CTAG compounds participate in several chemical reactions:

  • Oxidation and Reduction: These reactions often modify functional groups, enhancing or altering biological activity.
  • Esterification: The formation of esters from carboxylic acids and alcohols is a common reaction for modifying solubility and reactivity.
  • Cyclization Reactions: Such reactions can lead to the formation of more complex cyclic structures from linear precursors, which is critical in synthesizing various derivatives of CTAG compounds .
Mechanism of Action

The mechanism of action for CTAG compounds typically involves:

  • Receptor Binding: Many CTAG derivatives interact with specific receptors in biological systems, leading to cellular responses. For example, they may act on G-protein coupled receptors or nuclear receptors involved in gene regulation.
  • Enzyme Inhibition: Certain CTAG compounds exhibit inhibitory effects on enzymes related to metabolic pathways, which can be beneficial in therapeutic contexts.

Data supporting these mechanisms often come from pharmacological studies that detail binding affinities and biological assays .

Physical and Chemical Properties Analysis

CTAG compounds have distinct physical and chemical properties:

  • Solubility: Many CTAG derivatives are soluble in organic solvents but exhibit limited solubility in water due to their hydrophobic nature.
  • Stability: The stability of these compounds can vary; some may degrade under UV light or heat while others maintain stability over extended periods.

Relevant data such as boiling points, densities, and refractive indices are crucial for understanding their behavior in both laboratory settings and potential applications .

Applications

CTAG compounds have significant scientific applications:

  • Pharmaceutical Development: Due to their bioactive properties, many CTAG derivatives are explored for their potential use in drug development against various diseases, including cancer and inflammatory conditions.
  • Agricultural Uses: Some CTAG compounds exhibit pesticidal properties, making them candidates for use in sustainable agriculture practices.
  • Research Tools: Their unique structural features make them valuable tools in biochemical research for studying metabolic pathways and receptor interactions .
Genomic Context and Sequence-Specific Interactions

CTAG Tetranucleotide Motif Distribution in Archaeal Genomes

The CTAG tetranucleotide exhibits non-random genomic distribution patterns across archaeal species, with significant underrepresentation in certain thermophilic genomes due to restriction-modification (RM) system activity. Comparative genomic analyses reveal that CTAG frequency correlates with: (1) genomic G+C content, (2) presence of CTAG-targeting RM systems, and (3) horizontal gene transfer events. In Methanobacterium thermoformicicum strains, CTAG occurs at approximately 40% of expected statistical frequency due to selective pressure from endogenous RM systems. Tetranucleotide usage deviation (TUD) profiles demonstrate that CTAG is among the most underrepresented motifs in archaea with active CTAG-recognizing enzymes, reflecting evolutionary constraints on sequence architecture [1] [5].

Table 1: CTAG Distribution in Representative Archaeal Genomes

OrganismGenome Size (bp)GC Content (%)Observed CTAG FrequencyExpected FrequencyDeficit (%)
Methanobacterium thermoformicicum Z-245~1,750,00049.531252240.2
Pyrococcus abyssi GE51,765,11844.928944134.5
Methanococcus jannaschii1,664,97031.38720858.2
Aciduliprofundum boonei1,569,82453.15115211.9

Role of CTAG in Restriction-Modification Systems

MthZI and MthFI Methyltransferase Mechanisms

The CTAG-specific RM systems MthZI and MthFI, identified in Methanobacterium thermoformicicum strains Z-245 and FTF respectively, represent type II RM systems with distinctive molecular features. The mthZIM gene (1,065 bp) encodes a 355-amino acid methyltransferase (42.5 kDa) that specifically modifies cytosine within the CTAG recognition sequence. Sequence analysis reveals:

  • Four conserved regions homologous to m4C- and m6A-methyltransferases
  • A diagnostic TSPPY motif exclusive to m4C-MTases
  • A partially overlapping open reading frame (606 bp) in reverse orientation encoding a putative restriction endonuclease (23.7 kDa) [1]

Biochemical characterization confirms MthZI catalyzes N4-cytosine methylation (m4C) within CTAG sites, protecting host DNA from cognate restriction enzymes. This methylation mechanism involves covalent catalysis where the target cytosine is flipped out of the DNA helix into the enzyme's active site pocket—a conserved feature among DNA methyltransferases [1] [6].

Plasmid-Mediated Horizontal Gene Transfer of CTAG Systems

The mthZI and mthFI RM systems reside on endogenous plasmids rather than chromosomal DNA, facilitating horizontal gene transfer among archaeal populations. The pFZ1 plasmid (34.2 kb) in strain Z-245 carries the complete mthZI operon, while homologous systems exist on conjugative plasmids in thermophilic archaea. This extrachromosomal localization enables:

  • Rapid dissemination of CTAG-specific RM systems across microbial communities
  • Escape from host genomic sequence constraints
  • Formation of population-specific "methylation islands" in recipient cells
  • Co-transfer with auxiliary genes conferring selective advantages [1] [3]

Plasmid-mediated transfer explains the patchy phylogenetic distribution of CTAG RM systems and their association with genomic CTAG deficits in disparate archaeal lineages. The pFZ1 plasmid represents one of >60 characterized archaeal extrachromosomal elements that serve as vehicles for RM system mobility [3].

Comparative Analysis of CTAG Recognition Across Thermophilic Archaea

CTAG recognition systems exhibit remarkable diversity across thermophilic archaeal lineages:

  • Methylation Specificity: While MthZI catalyzes m4C methylation, homologous systems in Sulfolobales species perform m6A modification at adenine within CTAG motifs
  • Genetic Organization: Methanobacteriales systems feature adjacent methyltransferase and endonuclease genes in divergent orientation, whereas Thermococcales homologs show fused MTase-Restriction enzyme arrangements
  • Abundance: Genomes lacking CTAG-targeting RM systems show CTAG frequencies approaching statistical expectation (e.g., Aciduliprofundum boonei: 1.9% deficit), while those with active systems exhibit 34-58% deficits
  • Evolutionary Conservation: Persistent MTase groups with CTAG specificity are conserved across Crenarchaeota, suggesting essential epigenetic functions beyond host defense [1] [2]

Notably, the ratio of m6A, m4C, and m5C DNA methyltransferases in archaea is approximately 4:2:1, with CTAG-recognizing enzymes primarily found in the m4C and m6A categories. This distribution reflects functional specialization where m4C MTases like MthZI dominate in certain methanogenic lineages [2].

Table 2: CTAG Recognition Diversity in Thermophilic Archaea

Taxonomic OrderRepresentative OrganismMethylation TypeGene OrganizationCellular Localization
MethanobacterialesM. thermoformicicumm4C (cytosine)Divergent ORFsPlasmid (pFZ1)
SulfolobalesS. islandicusm6A (adenine)Tandem genesChromosomal
ThermococcalesP. abyssim4C/m6A hybridsFused MTase-RestrictionPlasmid (pGT5)
DesulfurococcalesA. ambivalensm5C (cytosine)Solitary MTaseChromosomal

The CTAG motif exemplifies how a simple tetranucleotide sequence shapes genome architecture through its dual role as: (1) a recognition site for epigenetic regulation, and (2) a self/non-self discrimination signal in prokaryotic defense systems. Ongoing characterization of CTAG-specific RM systems continues to reveal novel enzymatic mechanisms and evolutionary pathways underlying archaeal genome dynamics [1] [2] [3].

Properties

Product Name

CTAG

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